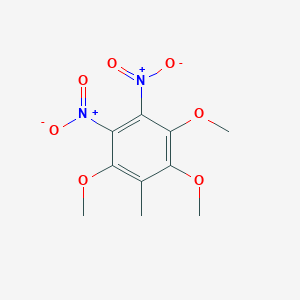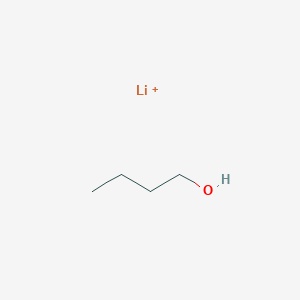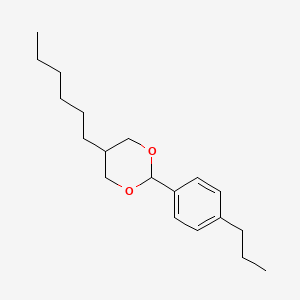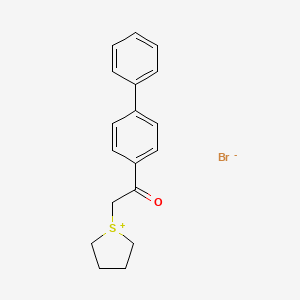![molecular formula C14H22N2O2 B14447529 N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide CAS No. 78029-21-7](/img/structure/B14447529.png)
N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenoxy group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide typically involves the reaction of 3-(dimethylamino)propylamine with an appropriate ester or acid chloride. One common method is the amidation reaction, where the amine reacts with an ester in the presence of a catalyst such as lead acetate. This reaction can be carried out under mild conditions, often at room temperature, and yields the desired amide product .
Industrial Production Methods
In industrial settings, the production of N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide may involve large-scale amidation processes using efficient catalysts to ensure high yields and purity. The use of esters instead of acid chlorides is preferred due to their lower toxicity and cost .
化学反应分析
Types of Reactions
N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the phenoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
科学研究应用
N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of surfactants, blowing agents, and polyurethane foams with improved physical properties
作用机制
The mechanism of action of N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a sodium channel blocker, affecting the transmission of nerve impulses. The dimethylamino group plays a crucial role in its binding to target proteins, influencing their activity and function .
相似化合物的比较
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: This compound shares a similar dimethylamino group and is used in polymer synthesis and drug delivery systems.
N-[3-(Dimethylamino)propyl]acetamide: Another related compound with similar structural features and applications in catalysis and surfactant production.
Uniqueness
N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a sodium channel blocker and its diverse applications in various fields make it a valuable compound for research and industrial use .
属性
CAS 编号 |
78029-21-7 |
|---|---|
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC 名称 |
N-[3-[3-[(dimethylamino)methyl]phenoxy]propyl]acetamide |
InChI |
InChI=1S/C14H22N2O2/c1-12(17)15-8-5-9-18-14-7-4-6-13(10-14)11-16(2)3/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,15,17) |
InChI 键 |
XGZCUAAPNXLDDC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCCOC1=CC=CC(=C1)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


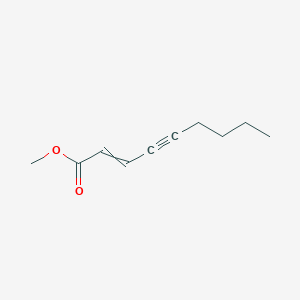
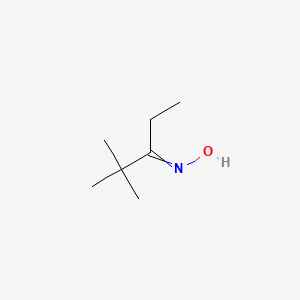
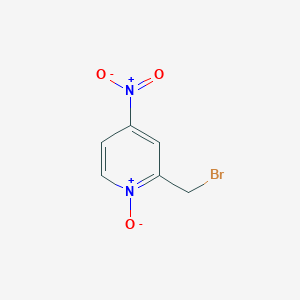
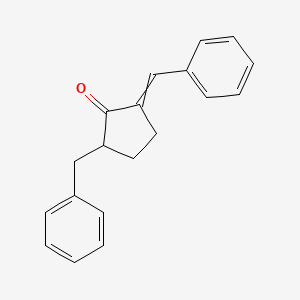
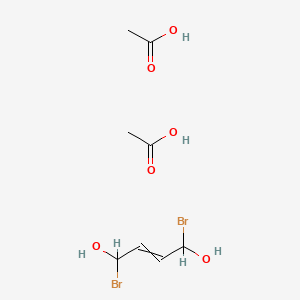
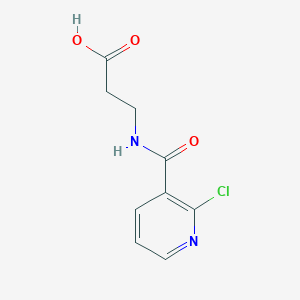
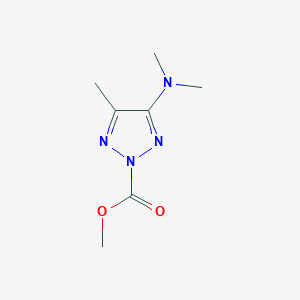
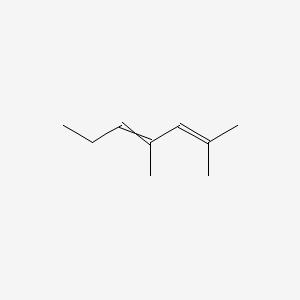
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)
